A-582941 dihydrochloride

Description

Properties

IUPAC Name |

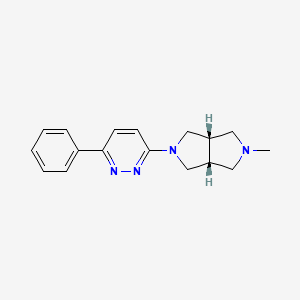

(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13/h2-8,14-15H,9-12H2,1H3/t14-,15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMRUYCIJSNXGB-GASCZTMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2CN(C[C@@H]2C1)C3=NN=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848591-89-9 | |

| Record name | A-582941 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848591899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-582941 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MUW0L49BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-582941 Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-582941 dihydrochloride (B599025) is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a key target in the central nervous system implicated in cognitive processes. This document provides a comprehensive overview of the mechanism of action of A-582941, detailing its molecular interactions, downstream signaling cascades, and pharmacological effects. Quantitative data from preclinical studies are summarized, and key experimental methodologies are described. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's function.

Core Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Agonism

A-582941 dihydrochloride exerts its primary pharmacological effects by acting as a partial agonist at the α7 nicotinic acetylcholine receptor.[1][2][3] This receptor, a ligand-gated ion channel, is highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[3] Upon binding, A-582941 induces a conformational change in the α7 nAChR, leading to the opening of the channel and a subsequent influx of cations, most notably calcium (Ca2+).[4] This influx of calcium is a critical initiating event for a cascade of intracellular signaling pathways.

The compound exhibits high-affinity binding to both rat and human α7 nAChRs.[1][2] While it is highly selective for the α7 subtype, it also shows some affinity for the human 5-HT3 receptor, albeit at a significantly lower potency.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: Receptor Binding Affinity (Ki)

| Receptor Target | Species/Tissue | Ki (nM) |

| α7 nAChR | Rat brain membranes | 10.8[1] |

| α7 nAChR | Human frontal cortex | 16.7[1][2] |

| 5-HT3 Receptor | Human | 150[1] |

Table 2: In Vitro Potency (EC50)

| Assay | Cell Line | EC50 (nM) |

| ERK1/2 Phosphorylation | PC12 cells | 95[1] |

Table 3: Pharmacokinetic Properties

| Species | Oral Bioavailability (%) | Cmax (ng/mL) |

| Mouse | ~100 | 18[1] |

| Rat | 90 | 114[1] |

| Dog | 22 | 79[1] |

| Monkey | 50 | 39[1] |

Downstream Signaling Pathways

Activation of the α7 nAChR by A-582941 initiates several key intracellular signaling cascades known to be involved in neuroprotection and cognitive enhancement.

ERK1/2 and CREB Phosphorylation

In both in vitro and in vivo studies, A-582941 has been shown to activate the extracellular signal-regulated kinase (ERK1/2) and cAMP response element-binding protein (CREB) signaling pathways.[2][3][5] Administration of A-582941 leads to a dose-dependent increase in the phosphorylation of ERK1/2 and CREB in the cingulate cortex and hippocampus.[1][5] These pathways are crucial for synaptic plasticity, learning, and memory.

PI3K/Akt/GSK-3β Signaling Pathway

A-582941 has also been implicated in the activation of the PI3K/Akt/GSK-3β cell survival pathway.[5] Systemic administration of the compound leads to a dose-dependent increase in the phosphorylation of GSK-3β at Serine-9 in the mouse cingulate cortex, which results in its inhibition.[1][5] This pathway is known to play a significant role in the neuroprotective effects observed with α7 nAChR agonists.[5]

Key Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the general methodologies used to characterize the mechanism of action of A-582941.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of A-582941 to its target receptors.

In Vitro Phosphorylation Assays

These experiments are conducted to measure the ability of A-582941 to induce the phosphorylation of downstream signaling proteins like ERK1/2.

In Vivo Behavioral Models

To assess the cognitive-enhancing effects of A-582941, various animal models are utilized. These models evaluate domains such as working memory, short-term recognition memory, and sensory gating.

Conclusion

This compound is a selective α7 nAChR partial agonist with a well-characterized mechanism of action. By activating this receptor, it triggers downstream signaling cascades involving ERK1/2, CREB, and the PI3K/Akt/GSK-3β pathway. These molecular events are believed to underlie its observed neuroprotective and cognition-enhancing properties in preclinical models. The favorable pharmacokinetic profile and potent in vivo activity make A-582941 a significant tool for research into the therapeutic potential of α7 nAChR agonism for various neurological and psychiatric disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

A-582941 Dihydrochloride: A Technical Guide for Researchers

CAS Number: 848591-90-2

This technical guide provides an in-depth overview of A-582941 dihydrochloride, a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Core Compound Properties

A-582941 is a biaryl diamine that has demonstrated high-affinity binding to α7 nAChRs and possesses cognition-enhancing properties.[1][2] It exhibits favorable pharmacokinetic properties, including good brain penetration, making it a valuable tool for central nervous system (CNS) research.[1]

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂Cl₂N₄ | PubChem |

| Molecular Weight | 353.3 g/mol | PubChem |

| CAS Number | 848591-90-2 | [1][2] |

| Appearance | Light yellow to yellow solid powder | [2] |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in 1eq. HCl | Tocris Bioscience |

| Purity | ≥98% | Tocris Bioscience |

Biological Activity and Selectivity

A-582941 acts as a partial agonist at the α7 nAChR, a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cortex.[1][2] Its selectivity for the α7 subtype over other nAChR subtypes and the 5-HT₃ receptor is a key feature of its pharmacological profile.

| Receptor | Species | Kᵢ (nM) | Efficacy | Source |

| α7 nAChR | Rat (brain membranes) | 10.8 | Partial Agonist | [1] |

| α7 nAChR | Human (frontal cortex) | 16.7 | Partial Agonist | [1] |

| 5-HT₃ Receptor | Human | 150 | - | [1] |

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the effects of A-582941 on neuronal signaling and cognitive function.

| Assay | Model System | Concentration/Dose | Key Findings | Source |

| ERK1/2 Phosphorylation | PC12 cells | EC₅₀ = 95 nM | Increased ERK1/2 phosphorylation. | [1] |

| Inhibitory Postsynaptic Potentials (IPSCs) | Rat dentate gyrus granule cells | 100 nM | Increased number of IPSCs by 260 ± 70%, sum of amplitudes by 220 ± 30%, and sum of areas by 210 ± 40%. | [1] |

| ERK1/2 and CREB Phosphorylation | Mice (in vivo) | 0.01–1.00 μmol/kg, i.p. | Dose-dependent increase in ERK1/2 and CREB phosphorylation in the cingulate cortex and hippocampus. | [1] |

| GSK-3β Phosphorylation | Mice (in vivo) | 0.1 and 1.0 μmol/kg, i.p. | Dose-dependent increases in Ser-9 GSK-3β phosphorylation in the cingulate cortex. | [1] |

| Neuroprotection | PC12 cells | 0.1–100 μM | Protected against cell death induced by NGF withdrawal. | [3] |

| Cognitive Enhancement | Rat social recognition model | - | Improved recognition of a juvenile rat. | [4] |

| Cognitive Enhancement | Monkey delayed matching-to-sample task | - | Improved performance. | [5] |

| Cognitive Enhancement | Mouse inhibitory avoidance test | - | Enhanced memory consolidation. | [5] |

Experimental Methodologies

In Vitro ERK1/2 Phosphorylation Assay

Objective: To determine the effect of A-582941 on ERK1/2 phosphorylation in a cellular model expressing α7 nAChRs.

Cell Line: PC12 cells, which endogenously express α7 nAChRs.

Protocol:

-

Cell Culture: PC12 cells are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of A-582941. To slow receptor desensitization, experiments can be performed in the presence of a positive allosteric modulator of α7 nAChRs, such as PNU-120596.

-

Lysis: Following incubation, cells are lysed to extract proteins.

-

Quantification: The levels of phosphorylated ERK1/2 and total ERK1/2 are quantified using a suitable immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a standard Western blot.

-

Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to determine the effect of A-582941. The EC₅₀ value is determined from the concentration-response curve.

Electrophysiology: Inhibitory Postsynaptic Potential (IPSC) Measurement

Objective: To assess the ability of A-582941 to modulate inhibitory synaptic transmission via α7 nAChR activation.

Preparation: Acute brain slices containing the dentate gyrus are prepared from rats.

Protocol:

-

Recording: Whole-cell patch-clamp recordings are obtained from dentate gyrus granule cells.

-

Baseline Measurement: Spontaneous IPSCs are recorded under baseline conditions.

-

Modulator Application: A positive allosteric modulator, PNU-120596 (10 μM), is applied to the slice to enhance α7 nAChR-mediated currents.

-

A-582941 Application: A-582941 (100 nM) is subsequently added to the perfusion solution.

-

Data Acquisition and Analysis: The frequency, amplitude, and area of IPSCs are recorded and analyzed before and after the application of A-582941. An increase in these parameters indicates an enhancement of GABAergic inhibitory transmission.

In Vivo Phosphorylation Studies

Objective: To confirm the engagement of downstream signaling pathways by A-582941 in the brain.

Animal Model: Mice.

Protocol:

-

Drug Administration: A-582941 is administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.01–1.00 μmol/kg).

-

Tissue Collection: At a specified time point after administration (e.g., 15 minutes), animals are euthanized, and brain tissue (e.g., cingulate cortex, hippocampus) is collected.

-

Immunohistochemistry: Brain sections are processed for immunohistochemical staining using antibodies specific for phosphorylated ERK1/2 and phosphorylated CREB.

-

Analysis: The intensity and distribution of the staining are quantified to determine the effect of A-582941 on protein phosphorylation in specific brain regions.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of A-582941 and a general experimental workflow for its characterization.

References

- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

A-582941 Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-582941 dihydrochloride (B599025) is a potent and selective partial agonist of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the central nervous system implicated in cognitive processes.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of A-582941. It details the experimental protocols for its synthesis and key biological assays, presents quantitative pharmacological data in a structured format, and illustrates the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Discovery and Rationale

A-582941 emerged from lead optimization efforts aimed at identifying α7 nAChR agonists with improved central nervous system (CNS) penetration and pharmacokinetic properties compared to earlier quinuclidine-based compounds.[1] The α7 nAChR is highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex, making it a promising therapeutic target for cognitive deficits associated with neurodegenerative and psychiatric disorders.[1][2] A-582941, a novel biaryl diamine, was identified as a potent and selective partial agonist with excellent CNS distribution and efficacy in preclinical models of cognition.[1][2]

Synthesis of A-582941 Dihydrochloride

The synthesis of A-582941, chemically named 2-methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole, can be achieved through a multi-step process. A representative synthetic scheme is outlined below.

Experimental Protocol: Synthesis of A-582941

A multi-gram scale synthesis of A-582941 has been described as follows:

-

Coupling of Diamine with 3-chloro-6-phenylpyridazine (B182944): Equimolar amounts of the diamine intermediate (4) and 3-chloro-6-phenylpyridazine are heated at 105°C in a 1:1 mixture of DMSO and ethyldiisopropylamine for 48 hours. The crude product is precipitated by diluting the warm reaction mixture with water, isolated by filtration, and washed with ether.[1]

-

Deprotection and Reductive Methylation: The crude product from the previous step is heated with formalin in formic acid. This single-pot reaction removes the Boc protecting group and achieves reductive methylation of the secondary amine.[1]

-

Salt Formation: After removing most of the formic acid under vacuum, the residue is dissolved in water and the pH is adjusted to approximately 10 to precipitate the crude free base. The free base is then converted to the dihydrochloride salt in a mixture of ethyl acetate (B1210297) and ethanol. Recrystallization from isopropanol (B130326) yields A-582941 as a white, crystalline hydrate.[1]

Pharmacological Characterization

A-582941 has been extensively characterized through a battery of in vitro and in vivo assays to determine its binding affinity, functional activity, and effects on neuronal signaling and cognitive function.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for A-582941.

Table 1: Receptor Binding Affinities (Ki)

| Receptor/Tissue | Radioligand | Ki (nM) | Species |

| α7 nAChR (Brain Membranes) | [³H]A-585539 | 10.8 | Rat |

| α7 nAChR (Frontal Cortex) | [³H]A-585539 | 16.7 | Human |

| 5-HT₃ Receptor | - | 150 | Human |

Data compiled from multiple sources.[1][3]

Table 2: Functional Activity (EC₅₀)

| Assay | Cell Line/System | EC₅₀ (nM) | Effect |

| ERK1/2 Phosphorylation | PC12 cells | 95 | Increased phosphorylation |

| Agonist Activity at hα7 nAChR | Xenopus oocytes | - | Evoked rapidly desensitizing currents |

| Agonist Activity at h5-HT₃ Receptor | - | 4600 | Agonist activity |

Data compiled from multiple sources.[1]

Table 3: Pharmacokinetic Properties

| Species | Oral Bioavailability (%) | Cmax (ng/mL) | Brain:Plasma Ratio |

| Mouse | ~100 | 18 (at 1.0 µmol/kg) | ~10 |

| Rat | 90 | 114 (at 6.2 µmol/kg) | - |

| Dog | 22 | 79 (at 3.0 µmol/kg) | - |

| Monkey | 50 | 39 (at 3.0 µmol/kg) | - |

Data compiled from multiple sources.[1][3]

Key Experimental Protocols

Objective: To determine the binding affinity (Ki) of A-582941 for the α7 nAChR.

Methodology:

-

Membrane Preparation: Rat brain membranes are prepared by homogenization and centrifugation.

-

Competition Binding: Membranes are incubated with a constant concentration of the α7 nAChR agonist radioligand [³H]A-585539 and varying concentrations of A-582941.

-

Separation and Counting: Bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The Ki value is calculated from the IC₅₀ value (the concentration of A-582941 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[1]

Objective: To assess the functional activity of A-582941 at the human α7 nAChR.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human α7 nAChR.

-

Two-Electrode Voltage Clamp: After allowing for receptor expression, oocytes are voltage-clamped.

-

Drug Application: A-582941 is applied to the oocytes via perfusion.

-

Data Recording and Analysis: The resulting ion currents are recorded and analyzed to characterize the agonist properties of the compound, such as the induction of rapidly desensitizing currents characteristic of α7 nAChR activation.[1]

Objective: To investigate the effect of A-582941 on downstream signaling pathways.

Methodology:

-

Cell Culture: PC12 cells, which endogenously express α7 nAChRs, are cultured.

-

Treatment: Cells are treated with varying concentrations of A-582941. To slow receptor desensitization, responses can be measured in the presence of a positive allosteric modulator like PNU-120596.

-

Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.

-

Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is quantified to determine the effect of A-582941 on ERK1/2 activation.[1]

Mechanism of Action and Signaling Pathways

A-582941 exerts its effects by binding to and activating α7 nAChRs, which are ligand-gated ion channels with high permeability to calcium ions.[1][4] Activation of these receptors triggers several downstream signaling cascades implicated in cognitive function and neuroprotection.

Key Signaling Pathways

-

ERK1/2 Pathway: A-582941 has been shown to increase the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2] This pathway is a key component of the mitogen-activated protein (MAP) kinase cascade, which is crucial for synaptic plasticity and memory formation.

-

CREB Pathway: The compound also enhances the phosphorylation of the cAMP Response Element-Binding protein (CREB), a transcription factor that plays a vital role in long-term memory consolidation.[1][2]

-

PI3K/Akt/GSK3β Pathway: A-582941 is implicated in neuroprotective effects through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase 3β (GSK3β) cell survival pathway.[1] Activation of this pathway leads to the inhibition of GSK3β, a kinase involved in tau hyperphosphorylation, a hallmark of Alzheimer's disease.

Signaling Pathway Diagrams

Caption: A-582941 signaling pathways leading to cognitive enhancement and neuroprotection.

Experimental Workflow Diagram

Caption: General experimental workflow for the characterization of A-582941.

Conclusion

This compound is a well-characterized α7 nAChR partial agonist with a promising preclinical profile for the treatment of cognitive deficits. Its discovery and development have provided valuable insights into the therapeutic potential of targeting the α7 nAChR. The detailed synthetic and experimental protocols, along with the comprehensive pharmacological data presented in this guide, offer a valuable resource for researchers working on the development of novel therapeutics for neurological and psychiatric disorders. The activation of key signaling pathways, including ERK1/2, CREB, and PI3K/Akt, underscores the multifaceted mechanism through which A-582941 may exert its beneficial effects on cognition and neuronal health.[1][2]

References

- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-[11C]Methyl-5-[6-phenylpyridazine-3-yl]octahydropyrrolo[3,4-c]pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

A-582941 Dihydrochloride: A Technical Guide to its Receptor Binding Affinity and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-582941 dihydrochloride (B599025) is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel implicated in various cognitive processes. This document provides a comprehensive overview of the binding affinity of A-582941 to its primary and secondary receptor targets. Detailed experimental methodologies for receptor binding assays are presented, alongside a depiction of the downstream signaling cascades initiated upon receptor activation. This guide is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Receptor Binding Affinity of A-582941 Dihydrochloride

A-582941 exhibits high affinity for the human and rat α7 nicotinic acetylcholine receptor. Its binding affinity has been characterized using radioligand competition assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Receptor Target | Species/Tissue | Radioligand | Ki (nM) |

| α7 Nicotinic Acetylcholine Receptor | Human Frontal Cortex | [3H]A-585539 | 16.7[1] |

| α7 Nicotinic Acetylcholine Receptor | Rat Brain Membranes | [3H]A-585539 | 10.8[1] |

| 5-HT3 Receptor | Human | [3H]BRL-43694 | 150[1] |

A-582941 demonstrates significant selectivity for the α7 nAChR over the 5-HT3 receptor.

Experimental Protocols

Radioligand Competition Binding Assay for α7 nAChR

This protocol outlines the methodology for determining the binding affinity of A-582941 to the α7 nAChR using a radioligand competition binding assay.

2.1.1. Materials

-

Membrane Preparation: Rat brain tissue or human frontal cortex tissue.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Radioligand: [3H]A-585539 (a high-affinity α7 nAChR agonist).

-

Competitor Ligand: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled α7 nAChR ligand (e.g., nicotine (B1678760) or unlabeled A-585539).

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

2.1.2. Membrane Preparation

-

Dissect and homogenize the brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending it in fresh homogenization buffer and repeating the centrifugation step.

-

Resuspend the final membrane pellet in assay buffer to a desired protein concentration (determined by a protein assay such as the Bradford assay).

2.1.3. Binding Assay

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of [3H]A-585539 (typically at or below its Kd value).

-

Increasing concentrations of this compound (the competitor).

-

For determining non-specific binding, add a saturating concentration of a non-radiolabeled ligand instead of A-582941.

-

For determining total binding, add assay buffer instead of any competitor.

-

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the assay by rapid filtration of the reaction mixture through glass fiber filters using a vacuum manifold. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

2.1.4. Data Analysis

-

Calculate the specific binding at each concentration of A-582941 by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of A-582941.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of A-582941 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Signaling Pathways Activated by A-582941

Activation of the α7 nAChR by A-582941 initiates a cascade of intracellular signaling events, primarily mediated by an influx of calcium ions (Ca2+). This leads to the activation of downstream kinases and transcription factors that are crucial for neuronal function and plasticity.

3.1. Key Signaling Molecules

-

α7 Nicotinic Acetylcholine Receptor (α7 nAChR): A ligand-gated ion channel that, upon binding to an agonist like A-582941, opens to allow the influx of cations, predominantly Ca2+.

-

Calcium/Calmodulin-dependent Protein Kinase II (CaMKII): A serine/threonine kinase that is activated by an increase in intracellular Ca2+ levels.

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK): A kinase involved in cellular responses to stress and inflammatory signals, which can be activated downstream of CaMKII.

-

Mitogen-activated Protein Kinase Kinase 1/2 (MEK1/2): A dual-specificity kinase that phosphorylates and activates ERK1/2.

-

Extracellular signal-Regulated Kinase 1/2 (ERK1/2): A key protein kinase that regulates a wide variety of cellular processes, including gene expression, proliferation, and differentiation.[2]

-

cAMP Response Element-Binding Protein (CREB): A transcription factor that, upon phosphorylation by activated ERK1/2, binds to DNA and regulates the transcription of genes involved in synaptic plasticity and memory.[2]

3.2. Signaling Cascade

-

A-582941 binds to and activates the α7 nAChR.

-

The α7 nAChR channel opens, leading to an influx of Ca2+ into the neuron.

-

The rise in intracellular Ca2+ activates CaMKII.

-

Activated CaMKII can then phosphorylate and activate p38 MAPK.

-

p38 MAPK, in turn, can activate MEK1/2.

-

Activated MEK1/2 phosphorylates and activates ERK1/2.

-

Activated ERK1/2 translocates to the nucleus and phosphorylates CREB.

-

Phosphorylated CREB binds to cAMP response elements (CRE) in the promoter regions of target genes, leading to changes in gene expression that underlie long-term changes in synaptic function.

Conclusion

This compound is a valuable research tool for investigating the role of the α7 nicotinic acetylcholine receptor in cellular and systems-level functions. Its high affinity and selectivity, coupled with its ability to activate key downstream signaling pathways involved in cognitive processes, make it a compound of significant interest for the development of novel therapeutics for neurological and psychiatric disorders. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers working with this compound.

References

- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]

Unveiling the Biological Activity of A-582941 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

A-582941 dihydrochloride (B599025) has emerged as a significant research compound due to its selective interaction with the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the central nervous system implicated in cognitive processes. This technical guide provides a comprehensive overview of the biological activity of A-582941, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate its effects.

Core Mechanism of Action

A-582941 is a selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3][4][5][6][7] Its primary biological effect stems from its ability to bind to and activate these receptors, which are ligand-gated ion channels highly expressed in brain regions crucial for learning and memory, such as the hippocampus and cortex.[1][3] Upon activation by A-582941, the α7 nAChR allows the influx of cations, leading to neuronal depolarization and the modulation of downstream signaling pathways.

Notably, the action of A-582941 has been shown to be potentiated by positive allosteric modulators (PAMs) of the α7 nAChR, such as PNU-120596.[1] This potentiation helps to slow receptor desensitization, a characteristic feature of α7 nAChR activation.[1]

Quantitative Pharmacological Data

The affinity and functional potency of A-582941 have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Binding Affinity | |

| Parameter | Value |

| Ki (rat α7 nAChR) | 10.8 nM[1][7] |

| Ki (human α7 nAChR) | 16.7 nM[2][7] |

| Ki (5-HT3 receptor) | 150 nM[7] |

| Functional Activity | |

| Parameter | Value |

| EC50 (human α7 nAChR) | 4260 nM[6] |

| EC50 (rat α7 nAChR) | 2450 nM[1] |

| Efficacy (rat α7 nAChR) | 60% relative to Acetylcholine[2] |

| EC50 (ERK1/2 Phosphorylation) | 95 nM[1] |

| EC50 (human 5-HT3 receptor) | 4600 nM[1] |

| Physicochemical and Pharmacokinetic Properties | |

| Parameter | Value |

| Molecular Weight (free base) | 280 Da[1] |

| ClogP | 2.3[1] |

| logD at pH 7.4 | 1.0[1] |

| Caco-2 Permeability (Papp A→B) | 14.02 x 10⁻⁶ cm/s[1] |

| Oral Bioavailability (mouse) | ~100%[2] |

| Oral Bioavailability (rat) | ~90%[1] |

| Brain:Plasma Ratio (mouse) | ~10[1] |

Signaling Pathways and Cellular Effects

Activation of α7 nAChRs by A-582941 initiates a cascade of intracellular signaling events implicated in neuroprotection and cognitive enhancement.

Pro-Cognitive Signaling Cascade

A-582941 stimulates the phosphorylation of key signaling proteins involved in synaptic plasticity and gene expression.[1][2][3][4]

Neuroprotective Signaling Cascade

In addition to its effects on cognitive signaling, A-582941 also engages cell survival pathways, offering potential neuroprotective benefits.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the biological activity of A-582941.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of A-582941 for its target receptors.

Objective: To quantify the affinity of A-582941 for α7 nAChRs and other receptors.

General Protocol:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex and hippocampus) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet.

-

Competition Binding: Incubate the prepared membranes with a constant concentration of a specific radioligand (e.g., [³H]A-585539 for α7 nAChR) and varying concentrations of the unlabeled competitor drug (A-582941).

-

Separation: After incubation, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays (Xenopus Oocytes)

These assays are used to determine the functional activity (EC50 and efficacy) of A-582941 at the α7 nAChR.

Objective: To measure the ability of A-582941 to activate α7 nAChRs and elicit an ionic current.

General Protocol:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat them with collagenase to defolliculate.

-

cRNA Injection: Inject the oocytes with cRNA encoding the human or rat α7 nAChR subunit.

-

Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

-

Drug Application: Perfuse the oocyte with a control solution, followed by the application of varying concentrations of A-582941.

-

Data Recording and Analysis: Record the inward current elicited by the agonist. Plot the peak current response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.

In Vivo Microdialysis

This technique is used to measure the effect of A-582941 on neurotransmitter release in the brains of freely moving animals.[1]

Objective: To assess the in vivo effect of A-582941 on acetylcholine release in specific brain regions.

General Protocol:

-

Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., medial prefrontal cortex) of an anesthetized rat.

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Perfusion: On the day of the experiment, connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

-

Baseline Collection: Collect several baseline dialysate samples to establish a stable neurotransmitter level.

-

Drug Administration: Administer A-582941 (e.g., intraperitoneally).

-

Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.

-

Neurotransmitter Analysis: Analyze the concentration of the neurotransmitter of interest (e.g., acetylcholine) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

In Vivo Efficacy in Cognitive Models

A-582941 has demonstrated efficacy in various animal models of cognitive function, supporting its potential as a cognitive enhancer.[1][2][3][8][9][10] These models include:

-

Rat Social Recognition: A-582941 improved short-term recognition memory.[1][6]

-

Monkey Delayed Matching-to-Sample (DMTS): The compound enhanced performance in this working memory task.[1]

-

Mouse Inhibitory Avoidance: A-582941 enhanced memory consolidation.[1]

-

Sensory Gating Models: The compound normalized sensory gating deficits.[1]

Conclusion

A-582941 dihydrochloride is a potent and selective α7 nAChR partial agonist with a well-characterized in vitro and in vivo pharmacological profile. Its ability to modulate key signaling pathways involved in cognition and neuroprotection, coupled with its demonstrated efficacy in preclinical models of cognitive function, underscores its value as a research tool for investigating the role of the α7 nAChR in central nervous system function and dysfunction. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and similar compounds in the pursuit of novel therapeutics for cognitive disorders.

References

- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 5. Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects - Indian Journal of Physiology and Pharmacology [ijpp.com]

- 6. apexbt.com [apexbt.com]

- 7. A 582941 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 8. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties | Semantic Scholar [semanticscholar.org]

- 9. tandfonline.com [tandfonline.com]

- 10. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

A-582941 Dihydrochloride: A Preclinical Research Summary

An In-depth Technical Guide for Drug Development Professionals

Introduction

A-582941 is a novel, highly selective partial agonist for the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) that has demonstrated significant potential in preclinical studies for enhancing cognitive function.[1][2][3] The α7 nAChR is a ligand-gated ion channel highly expressed in key brain regions for cognition, such as the hippocampus and cortex.[1][2] Its involvement in various cognitive processes has made it a promising therapeutic target for neurodegenerative and psychiatric disorders.[1][3] This document provides a comprehensive summary of the preclinical research on A-582941, detailing its pharmacological profile, mechanism of action, and effects in various in vitro and in vivo models.

Pharmacological Profile

A-582941 exhibits high-affinity binding and partial agonist activity at the α7 nAChR.[1] It demonstrates excellent selectivity for the α7 subtype over other nAChRs and has an acceptable pharmacokinetic profile with good central nervous system (CNS) penetration.[1][4]

Quantitative In Vitro Data

The following table summarizes the key in vitro pharmacological parameters of A-582941.

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Ki) | |||

| α7 nAChR | Rat Brain Membranes | 10.8 nM | [1] |

| α7 nAChR | Human | 16.7 nM | [4] |

| Functional Activity (EC50) | |||

| ERK1/2 Phosphorylation | PC12 Cells | 95 nM | [1] |

| 5-HT₃ Receptor Agonism | Human | 4600 nM | [1] |

| Efficacy | |||

| α7 nAChR Agonism | Oocytes (rat α7) | ~60% (vs. ACh) | [4] |

| 5-HT₃ Receptor Agonism | Human | ~100% (vs. 5-HT) | [1] |

Quantitative In Vivo Pharmacokinetic and Pharmacodynamic Data

The table below outlines the pharmacokinetic properties and in vivo target engagement of A-582941.

| Parameter | Species | Value | Dosing | Reference |

| Pharmacokinetics | ||||

| Oral Bioavailability | Mouse | 100% | N/A | [4] |

| Brain-Plasma Ratio | Mouse | 20:1 | N/A | [4] |

| Half-life | Mouse | 1.4 hours | N/A | [4] |

| Plasma Protein Binding | Human | 73% | N/A | [1] |

| Pharmacodynamics | ||||

| ERK1/2 Phosphorylation | Mouse | Dose-dependent increase | 0.01 - 1.00 µmol/kg, i.p. | [1] |

| CREB Phosphorylation | Mouse | Dose-dependent increase | 0.01 - 1.00 µmol/kg, i.p. | [1] |

| GSK-3β (Ser-9) Phosphorylation | Mouse | Dose-dependent increase | 0.1 - 1.0 µmol/kg, i.p. | [1] |

Mechanism of Action and Signaling Pathways

A-582941 acts as a partial agonist at α7 nAChRs.[1] Activation of these receptors leads to the modulation of downstream signaling pathways crucial for cognitive functions like memory and learning.[1][4] Key pathways activated by A-582941 include the phosphorylation of ERK1/2 (MAP kinase) and CREB (cAMP response element-binding protein).[1] Furthermore, A-582941 has been shown to induce the phosphorylation of GSK-3β at Ser-9, which inhibits its activity and is implicated in neuroprotective effects.[1]

References

- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

A-582941 Dihydrochloride for Cognitive Enhancement Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-582941 dihydrochloride (B599025) is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a key target in the central nervous system for cognitive enhancement.[1][2] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with A-582941, designed to support researchers in the fields of neuroscience and drug development. The α7 nAChR is highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cortex.[1][2] Agonism of this receptor has been shown to modulate the release of several neurotransmitters and activate signaling pathways integral to learning and memory.[1] A-582941 has demonstrated a promising preclinical profile, exhibiting high-affinity binding, favorable pharmacokinetic properties, and efficacy in a range of cognitive models.[1][3]

Pharmacological Profile

Binding Affinity and In Vitro Efficacy

A-582941 demonstrates high-affinity binding to both rat and human α7 nAChRs. Competition binding assays using the α7 nAChR agonist radioligand [3H]A-585539 in rat brain membranes revealed a Ki value of 10.8 nM.[1] A similar affinity was observed in human frontal cortex membranes, with a Ki of 17 nM.[1] As a partial agonist, A-582941 elicits a response that is a fraction of that induced by the endogenous ligand, acetylcholine (ACh). In Xenopus oocytes expressing the rat α7 nAChR, A-582941 demonstrated an EC50 of 2450 nM with a maximal response of 60% relative to ACh.[1]

| Parameter | Species | Value | Assay Condition |

| Ki (Binding Affinity) | Rat | 10.8 nM | Competition binding with [3H]A-585539 in brain membranes |

| Ki (Binding Affinity) | Human | 17 nM | Competition binding with [3H]A-585539 in frontal cortex membranes |

| EC50 (Potency) | Rat | 2450 nM | Functional assay in Xenopus oocytes expressing α7 nAChR |

| Efficacy | Rat | 60% of ACh | Functional assay in Xenopus oocytes expressing α7 nAChR |

Signaling Pathways

A-582941 activates intracellular signaling cascades known to be crucial for synaptic plasticity and memory formation.[1] Key pathways include the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and cAMP response element-binding protein (CREB).[1][2][3]

Pharmacokinetics

A-582941 exhibits favorable pharmacokinetic properties for a central nervous system (CNS) active drug, including good oral bioavailability and significant brain penetration.[1]

| Species | Route | Bioavailability (%) | Brain:Plasma Ratio | t1/2 (h) | Cmax (ng/mL) | Tmax (h) |

| Mouse | p.o. | ~100 | ~10 | 1.4 | - | - |

| Rat | p.o. | ~90 | - | - | - | - |

| Dog | p.o. | Low | - | - | - | - |

| Monkey | p.o. | - | - | - | - | - |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of A-582941 for the α7 nAChR.

Materials:

-

Rat brain tissue or human cortical tissue

-

[3H]A-585539 (radioligand)

-

A-582941 (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare membrane homogenates from the brain tissue.

-

Incubate the membranes with a fixed concentration of [3H]A-585539 and varying concentrations of A-582941.

-

After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

-

Wash the filters to remove non-specific binding.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

In Vivo Behavioral Assays for Cognitive Enhancement

A-582941 has demonstrated efficacy in various animal models of cognition, targeting domains of working memory, short-term recognition memory, and memory consolidation.[1]

| Cognitive Domain | Model | Species | Effective Dose (µmol/kg) | Efficacy |

| Working Memory | Delayed Match-to-Sample (DMTS) | Monkey | 0.003 - 0.100 | +++ |

| Short-term Recognition Memory | Social Recognition | Rat | 0.1 - 1.0 (acute) | +++ |

| Memory Consolidation | 24-hr Inhibitory Avoidance | Mouse | 0.01 - 1.00 | +++ |

1. Rat Social Recognition Test

Objective: To assess short-term, olfactory-based recognition memory.

Apparatus: Standard rat cage.

Procedure:

-

Habituation: Place an adult male rat in a clean test cage for 30 minutes.

-

Trial 1 (T1): Introduce a juvenile rat into the cage for a 5-minute exploration period. Record the time the adult rat spends investigating the juvenile (sniffing, close following).

-

Inter-Trial Interval (ITI): Return both rats to their home cages for a specific duration (e.g., 60 minutes).

-

Trial 2 (T2): Re-introduce the same juvenile rat to the adult rat's cage for a 5-minute period. Record the investigation time.

-

Drug Administration: Administer A-582941 or vehicle intraperitoneally (i.p.) before T1.

-

Analysis: A decrease in investigation time in T2 compared to T1 indicates recognition memory.

2. Mouse Inhibitory Avoidance Test

Objective: To assess long-term memory consolidation of an aversive experience.

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild footshock.

Procedure:

-

Training: Place the mouse in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the mouse enters the dark compartment, the door closes, and a mild footshock is delivered.

-

Drug Administration: Administer A-582941 or vehicle (i.p.) before or immediately after training.

-

Retention Test: 24 hours later, place the mouse back in the light compartment and measure the latency to enter the dark compartment (step-through latency).

-

Analysis: An increased step-through latency in the drug-treated group compared to the vehicle group indicates enhanced memory consolidation.

3. Monkey Delayed Matching-to-Sample (DMTS) Task

Objective: To assess working memory and attention.

Apparatus: A computer-controlled touch-screen system.

Procedure:

-

A "sample" stimulus (e.g., a shape or image) is presented on the screen.

-

The monkey is required to touch the sample stimulus.

-

A delay period of varying length follows, during which the screen is blank.

-

After the delay, two or more "choice" stimuli are presented, one of which matches the sample.

-

The monkey must touch the matching stimulus to receive a reward.

-

Drug Administration: A-582941 is typically administered via intramuscular (i.m.) injection prior to the testing session.

-

Analysis: An increase in the percentage of correct responses, especially at longer delay intervals, indicates an improvement in working memory.

ERK1/2 and CREB Phosphorylation Assay

Objective: To measure the activation of intracellular signaling pathways by A-582941.

Method: Immunohistochemistry or Western Blotting.

Procedure (Immunohistochemistry):

-

Administer A-582941 or vehicle to mice.

-

After a specified time (e.g., 15 minutes), perfuse the animals and collect the brains.

-

Prepare brain sections (e.g., hippocampus, cingulate cortex).

-

Incubate the sections with primary antibodies specific for phosphorylated ERK1/2 (pERK) or phosphorylated CREB (pCREB).

-

Incubate with a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.

-

Visualize and quantify the level of phosphorylation using microscopy and image analysis software.

In Vivo Microdialysis

Objective: To measure the effect of A-582941 on acetylcholine (ACh) release in the brain.

Procedure:

-

Surgically implant a microdialysis probe into a specific brain region (e.g., medial prefrontal cortex) of a freely moving rat.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF).

-

Collect dialysate samples at regular intervals.

-

Administer A-582941 (i.p.).

-

Analyze the concentration of ACh in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Conclusion

A-582941 dihydrochloride is a valuable pharmacological tool for investigating the role of the α7 nAChR in cognitive processes. Its well-characterized in vitro and in vivo profile, coupled with demonstrated efficacy in preclinical models of cognition, makes it a compound of significant interest for the development of novel cognitive enhancers. This guide provides a foundational resource for researchers aiming to utilize A-582941 in their studies, offering a summary of its key properties and detailed methodologies for its evaluation. Further research into the precise mechanisms underlying its cognitive-enhancing effects will continue to be a promising area of investigation.

References

- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A-582941 Dihydrochloride in Alzheimer's Disease Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] One of the key pathological features of AD is the dysfunction of the cholinergic system, including alterations in nicotinic acetylcholine (B1216132) receptors (nAChRs).[3][4] The α7 subtype of nAChRs is highly expressed in brain regions critical for cognition and memory, such as the hippocampus and cortex, making it a promising therapeutic target for AD.[5][6] A-582941 dihydrochloride (B599025) is a potent and selective partial agonist of the α7 nAChR that has demonstrated procognitive and neuroprotective effects in preclinical studies, suggesting its potential as a therapeutic agent for Alzheimer's disease.[5][7] This technical guide provides a comprehensive overview of A-582941, including its pharmacological profile, mechanism of action, and key experimental data and protocols relevant to its investigation in the context of Alzheimer's disease research.

Pharmacological Profile of A-582941

A-582941 is a biaryl diamine that acts as a partial agonist at the α7 nAChR.[8] Its pharmacological activity has been characterized through various in vitro and in vivo studies, demonstrating high affinity and selectivity for the α7 nAChR.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for A-582941 dihydrochloride.

| Binding Affinity (Ki) | |

| Receptor | Value (nM) |

| Rat Brain α7 nAChR ([³H]A-585539) | 10.8[9] |

| Human Frontal Cortex α7 nAChR ([³H]A-585539) | 16.7[9] |

| Human 5-HT₃ Receptor ([³H]BRL-43694) | 150[9] |

| Functional Activity (EC₅₀) | |

| Assay | Value (nM) |

| Human α7 nAChR (FLIPR) | 4260[8] |

| Rat α7 nAChR (Oocyte expression) | 2450[8] |

| Human 5-HT₃ Receptor | 4600[8] |

| ERK1/2 Phosphorylation (PC12 cells) | 95[9] |

| Pharmacokinetic Parameters | |

| Species | Oral Bioavailability (%) |

| Mouse | ~100 |

| Rat | 90 |

| Dog | 22 |

| Monkey | 50 |

Mechanism of Action and Signaling Pathways

A-582941 exerts its effects by binding to and activating α7 nAChRs, which are ligand-gated ion channels with high calcium permeability.[4] Activation of these receptors triggers downstream signaling cascades implicated in neuroprotection and cognitive enhancement.

Signaling Pathway Diagram

Activation of α7 nAChRs by A-582941 leads to the stimulation of multiple downstream signaling pathways.[5][8] This includes the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the cAMP response element-binding protein (CREB), which are crucial for synaptic plasticity and memory formation.[5][7] Furthermore, A-582941 has been shown to modulate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, leading to the inhibitory phosphorylation of glycogen (B147801) synthase kinase-3β (GSK-3β) at serine 9.[8] GSK-3β is a key enzyme involved in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease.[10] By inhibiting GSK-3β, A-582941 may help to reduce tau pathology.[8]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize A-582941 in the context of Alzheimer's disease research.

In Vitro Assays

-

Objective: To determine the binding affinity (Ki) of A-582941 for α7 nAChRs.

-

Methodology:

-

Membrane Preparation: Homogenates of rat brain or human frontal cortex tissue are prepared in a suitable buffer.

-

Competition Binding: A constant concentration of a specific α7 nAChR radioligand (e.g., [³H]A-585539 or [³H]methyllycaconitine) is incubated with the membrane preparation in the presence of varying concentrations of A-582941.

-

Incubation: The mixture is incubated to allow for binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of A-582941 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

-

Objective: To measure the functional activity (EC₅₀ and efficacy) of A-582941 at α7 nAChRs.

-

Methodology:

-

Cell Culture: Cells stably expressing human or rat α7 nAChRs are cultured in multi-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: A-582941 at various concentrations is added to the wells using a fluorometric imaging plate reader (FLIPR).

-

Fluorescence Measurement: The FLIPR system measures the change in fluorescence intensity over time, which corresponds to the influx of calcium upon receptor activation.

-

Data Analysis: The EC₅₀ value, representing the concentration of A-582941 that produces 50% of the maximal response, and the efficacy relative to a full agonist like acetylcholine are calculated.

-

-

Objective: To assess the effect of A-582941 on the downstream signaling molecule ERK1/2.

-

Methodology:

-

Cell Culture and Treatment: PC12 cells, which endogenously express α7 nAChRs, are treated with varying concentrations of A-582941 for a specified time.

-

Cell Lysis: The cells are lysed to extract proteins.

-

Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection: The primary antibodies are detected using secondary antibodies conjugated to a reporter enzyme or fluorophore.

-

Quantification: The intensity of the p-ERK1/2 and total ERK1/2 bands is quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of phosphorylation.

-

In Vivo Studies

-

Objective: To measure the effect of A-582941 on acetylcholine release in the brain of freely moving animals.

-

Methodology:

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest, such as the medial prefrontal cortex.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples, containing extracellular fluid from the brain, are collected at regular intervals before and after the administration of A-582941.

-

Neurotransmitter Analysis: The concentration of acetylcholine in the dialysate samples is measured using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: The change in acetylcholine levels from baseline after A-582941 administration is calculated.

-

-

Objective: To evaluate the procognitive effects of A-582941 in animal models of cognitive impairment.

-

Novel Object Recognition Test (Rodents):

-

Habituation: The animal is allowed to explore an open-field arena.

-

Familiarization Phase: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.

-

Test Phase: After a retention interval, the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.

-

Data Analysis: A discrimination index is calculated to assess the animal's ability to recognize the novel object, which is indicative of recognition memory.

-

-

Inhibitory Avoidance Test (Mice):

-

Training: A mouse is placed in a brightly lit compartment of a two-compartment apparatus. When the mouse enters the preferred dark compartment, it receives a mild foot shock.

-

Retention Test: After a set period (e.g., 24 hours), the mouse is returned to the light compartment, and the latency to enter the dark compartment is measured.

-

Data Analysis: An increased latency to enter the dark compartment in the retention test indicates memory of the aversive stimulus.

-

-

Social Recognition Test (Rats):

-

First Exposure: An adult rat is allowed to interact with a juvenile rat for a specific period.

-

Second Exposure: After a delay, the adult rat is re-exposed to the same juvenile rat.

-

Data Analysis: A reduction in the time the adult rat spends investigating the juvenile in the second exposure indicates recognition memory.

-

-

Experimental Workflow Diagram

Conclusion

This compound is a selective α7 nAChR partial agonist with a well-characterized preclinical profile that supports its potential for the treatment of cognitive deficits in Alzheimer's disease. Its ability to modulate key signaling pathways involved in neuronal survival and synaptic plasticity, coupled with its demonstrated efficacy in various animal models of cognition, makes it a valuable research tool and a compound of continued interest in the development of novel AD therapeutics. This technical guide provides a foundational understanding of A-582941 for researchers in the field, summarizing its pharmacological properties and detailing the experimental methodologies crucial for its further investigation.

References

- 1. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphorylation and Inactivation of Glycogen Synthase Kinase 3β (GSK3β) by Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. maze.conductscience.com [maze.conductscience.com]

- 9. Social recognition assay in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A-582941 dihydrochloride and schizophrenia cognitive symptoms

An In-depth Technical Guide: A-582941 Dihydrochloride (B599025) and its Potential in Treating Cognitive Symptoms of Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cognitive impairment is a core and debilitating feature of schizophrenia, for which current antipsychotic medications offer limited therapeutic benefit. The alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) has emerged as a promising therapeutic target for addressing these cognitive deficits. This technical guide provides a comprehensive overview of A-582941 dihydrochloride, a selective partial agonist of the α7 nAChR. We delve into its mechanism of action, summarize key preclinical findings from various animal models of schizophrenia, and present detailed experimental protocols. This document aims to serve as a critical resource for researchers and drug development professionals investigating novel therapeutic strategies for cognitive enhancement in schizophrenia.

Introduction: The α7 Nicotinic Acetylcholine Receptor in Schizophrenia

Schizophrenia is a severe psychiatric disorder characterized by positive, negative, and cognitive symptoms. Cognitive deficits, including impairments in attention, working memory, and executive function, are strongly correlated with poor functional outcomes.[1][2][3] A growing body of evidence implicates the cholinergic system, and specifically the α7 nAChR, in the pathophysiology of these cognitive impairments.

Postmortem studies of individuals with schizophrenia have revealed a decreased expression of α7 nAChRs in critical brain regions for cognition, such as the hippocampus and prefrontal cortex.[4][5][6] Furthermore, genetic linkage studies have associated polymorphisms in the CHRNA7 gene, which encodes the α7 nAChR, with sensory gating deficits (a failure to filter out irrelevant auditory stimuli, measured by the P50 event-related potential) commonly observed in patients with schizophrenia.[3][7] These findings provide a strong rationale for the development of α7 nAChR agonists as a potential therapeutic strategy for improving cognitive function in this patient population.[2][3][8]

A-582941 is a novel biaryl diamine compound that acts as a selective partial agonist at the α7 nAChR, demonstrating promising pro-cognitive effects in preclinical models.[7][9] Its favorable pharmacokinetic profile, including excellent central nervous system (CNS) penetration, makes it a compelling candidate for further investigation.[7][9]

Mechanism of Action of A-582941

A-582941 exerts its effects by binding to and partially activating α7 nAChRs, which are ligand-gated ion channels highly permeable to calcium (Ca²⁺).[8] This activation leads to the influx of calcium and subsequent modulation of downstream signaling pathways crucial for synaptic plasticity and cognitive processes.

Receptor Binding and Functional Activity

In vitro studies have characterized the binding affinity and functional profile of A-582941 at both human and rat α7 nAChRs.

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | |||

| vs. [³H]A-585539 | Rat Brain Membranes | 10.8 nM | [7] |

| Human Frontal Cortex | 17 nM | [7] | |

| vs. [³H]methyllycaconitine | Rat Brain Membranes | 88 nM | [7] |

| Functional Activity (EC₅₀) | |||

| at human α7 nAChR | Xenopus oocytes | 4260 nM (4.26 µM) | [7][8] |

| at rat α7 nAChR | Xenopus oocytes | 2450 nM (2.45 µM) | [7] |

| Efficacy (% of ACh max response) | |||

| at human α7 nAChR | Xenopus oocytes | 52% | [7][8] |

| at rat α7 nAChR | Xenopus oocytes | 60% | [7] |

Downstream Signaling Pathways

Activation of α7 nAChRs by A-582941 has been shown to stimulate key intracellular signaling cascades implicated in learning and memory.[7][9] In vivo studies in mice have demonstrated that administration of A-582941 leads to a dose-dependent increase in the phosphorylation of both Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and cAMP Response Element-Binding protein (CREB) in the cingulate cortex and hippocampus.[7][9][10]

References

- 1. Frontiers | Cognitive Enhancers in Schizophrenia: A Systematic Review and Meta-Analysis of Alpha-7 Nicotinic Acetylcholine Receptor Agonists for Cognitive Deficits and Negative Symptoms [frontiersin.org]

- 2. α7-nicotinic acetylcholine receptor agonists for cognitive enhancement in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Schizophrenia and the alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 6. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 7. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A-582941 Dihydrochloride: An In-Depth Technical Guide to its Effect on ERK1/2 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of A-582941 dihydrochloride (B599025) on the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). A-582941 is a partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) and has been shown to modulate key signaling pathways involved in cognitive function.[1][2][3][4][5] This document summarizes quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to support further research and development in this area.

Core Mechanism of Action

A-582941 exerts its biological effects by binding to and activating the α7 nAChR, a ligand-gated ion channel highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[2] Activation of this receptor by A-582941 leads to an influx of calcium ions (Ca2+), which initiates a cascade of downstream signaling events. A key pathway activated is the Mitogen-Activated Protein Kinase (MAPK) cascade, culminating in the phosphorylation and activation of ERK1/2.[1] This activation is crucial for various cellular processes, including synaptic plasticity and memory consolidation. The effect of A-582941 on ERK1/2 phosphorylation is dose-dependent and can be blocked by α7 nAChR antagonists, confirming its receptor-mediated mechanism.[1][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of A-582941 on ERK1/2 phosphorylation from both in vitro and in vivo studies.

Table 1: In Vitro Efficacy of A-582941 on ERK1/2 Phosphorylation

| Parameter | Cell Line | Conditions | Value | Reference(s) |

| EC50 | Rat PC12 cells | In the presence of an α7 nAChR Positive Allosteric Modulator (PNU-120596) | 95 nM (95% CI: 81-111 nM) | [1][6] |

Table 2: In Vivo Efficacy of A-582941 on ERK1/2 Phosphorylation in Mice

| Dose (i.p.) | Brain Region | Effect | Time Point | Reference(s) |

| 0.01 - 1.00 µmol/kg | Cingulate Cortex | Dose-dependent increase in pERK1/2 | 15 min | [1][6] |

| 0.01 - 1.00 µmol/kg | Hippocampus (Dentate Gyrus) | Dose-dependent increase in pERK1/2 | 15 min | [1][6] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on published literature and represent standard practices for assessing ERK1/2 phosphorylation.

In Vitro ERK1/2 Phosphorylation Assay in PC12 Cells

This protocol describes a cell-based immunoassay to quantify A-582941-mediated ERK1/2 phosphorylation in rat pheochromocytoma (PC12) cells, which endogenously express α7 nAChRs.

References

- 1. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]

- 4. In-Cell Western (ICW) Protocol | Rockland [rockland.com]

- 5. revvity.com [revvity.com]

- 6. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for A-582941 Dihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-582941 dihydrochloride (B599025) is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR)[1][2]. This receptor is a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cortex[1][2]. Activation of α7 nAChRs is linked to the modulation of several intracellular signaling pathways that play a crucial role in neuronal survival, plasticity, and cognitive function. A-582941 has been shown to activate signaling cascades involving the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB)[1][2]. Furthermore, its neuroprotective effects are associated with the activation of the PI3K/Akt/GSK3β cell survival pathway[1]. These characteristics make A-582941 a valuable tool for in vitro studies of neuroprotection, neurodegenerative diseases, and cognitive enhancement.

Signaling Pathway of A-582941

A-582941 exerts its effects by binding to the α7 nAChR, leading to the activation of downstream signaling cascades that are pivotal for neuronal function and survival. The diagram below illustrates the key pathways modulated by A-582941.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological data for A-582941.

| Parameter | Cell Line/System | Value | Reference |

| Receptor Binding Affinity (Ki) | Rat brain membranes | 10.8 nM | [1] |

| Receptor Activation (EC50) | Human α7 nAChR (in oocytes) | 4260 nM | [1] |

| Rat α7 nAChR (in oocytes) | 2450 nM | [1] | |

| ERK1/2 Phosphorylation (EC50) | PC12 cells | 95 nM | |

| Neuroprotective Concentration Range | PC12 cells (against NGF withdrawal) | 0.1 - 100 µM | [1] |

Experimental Protocols